7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine
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Overview
Description
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine is a chemical compound with the molecular formula C8H5F3N2O and a molecular weight of 202.14 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to the benzo[d]isoxazole ring, which is further substituted with an amino group at the 3-position. It is a solid at room temperature and is typically off-white in color.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 7-trifluoromethyl-1,2-benzisoxazole and an amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and other equipment designed for large-scale chemical synthesis. The process involves careful monitoring of reaction parameters to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, leading to biological effects.
Comparison with Similar Compounds
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Benzo[d]isoxazol-3-ylamine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Trifluoromethyl-substituted benzene derivatives: These compounds share the trifluoromethyl group but differ in their core structures and functional groups.
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Biological Activity
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine (CAS No. 229623-52-3) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H5F3N2O
- Molecular Weight : 202.13 g/mol
- Chemical Structure : The compound features a trifluoromethyl group attached to a benzo[d]isoxazole ring, with an amine group at the 3-position.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate better membrane penetration and binding to target proteins.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in various biological pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Antitumor Activity : Some derivatives of benzo[d]isoxazole compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may protect neuronal cells from oxidative stress.
Antimicrobial Studies
A study evaluated the antimicrobial activity of several derivatives, including this compound, against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were recorded, showing promising results compared to standard treatments.
Compound | MIC (μM) | IC50 (μM) |
---|---|---|
This compound | 0.09 | 11.1 ± 1.8 |
Standard (Isoniazid) | 0.2 | — |
This table illustrates that while the compound shows moderate activity, it may still be less effective than traditional antibiotics like Isoniazid.
Antitumor Activity
In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound showed IC50 values ranging from 1 µM to over 100 µM depending on the specific cell line tested.
Neuroprotection
Research into neuroprotective effects has indicated that compounds with similar structures can reduce apoptosis in neuronal cells exposed to oxidative stressors. These findings suggest potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
7-(trifluoromethyl)-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-3-1-2-4-6(5)14-13-7(4)12/h1-3H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZYYENSQAOYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)ON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444701 |
Source
|
Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229623-52-3 |
Source
|
Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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